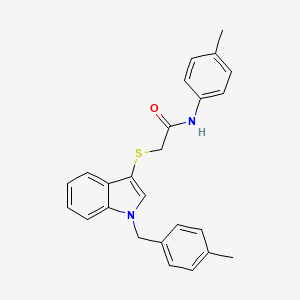

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic indole derivative featuring a 4-methylbenzyl group at the indole nitrogen, a thioether linkage at position 3, and an acetamide group terminating in a p-tolyl (4-methylphenyl) substituent. The thioether and acetamide moieties in this compound suggest enhanced metabolic stability and binding interactions compared to oxygen-linked analogs .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-18-7-11-20(12-8-18)15-27-16-24(22-5-3-4-6-23(22)27)29-17-25(28)26-21-13-9-19(2)10-14-21/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELJRDIIQQUBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 378.53 g/mol. The structure features an indole derivative linked to a thioether and an acetamide group, which are important for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown promising antiproliferative effects against various cancer cell lines:

- HeLa Cells : Compounds demonstrated IC50 values ranging from 0.34 μM to 0.52 μM, indicating potent activity against cervical cancer cells.

- MCF-7 Cells : Similar IC50 values were observed, suggesting effectiveness against breast cancer.

- HT-29 Cells : The compound also showed activity against colorectal cancer cells, with IC50 values around 0.86 μM .

The mechanism underlying the anticancer activity of this class of compounds often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Study 1: Synthesis and Evaluation

A study synthesized various indole derivatives, including those structurally similar to our compound, and evaluated their antiproliferative activities across different cancer cell lines. The results highlighted that certain derivatives significantly inhibited cell growth by inducing apoptosis and disrupting microtubule formation .

Study 2: Comparative Analysis

In a comparative analysis of several indole-based compounds, researchers found that those with specific substitutions (like methyl or phenyl groups) exhibited enhanced biological activity. This suggests that the structural features of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide could be optimized for improved efficacy .

Data Table: Biological Activity Overview

| Compound Name | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 0.52 | Tubulin inhibition |

| Compound B | MCF-7 | 0.34 | Apoptosis induction |

| Compound C | HT-29 | 0.86 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and reported bioactivities:

*Calculated for C₂₅H₂₃N₂OS.

†Approximated from molecular formula in .

‡Range inferred from imidazole-based analogs in .

Structural and Functional Insights

Substituent Effects :

- The 4-methylbenzyl group at the indole nitrogen (target compound) likely enhances lipophilicity, improving cell membrane permeability compared to simpler analogs like N-(4-chlorophenyl)-2-(indol-3-yl)acetamide .

- Thioether vs. Sulfonyl : The thioether linkage (target) may offer better metabolic stability than sulfonyl groups (e.g., ), as sulfur’s lower electronegativity reduces susceptibility to oxidative degradation.

- p-Tolyl Acetamide : The electron-donating methyl group on the p-tolyl moiety (target) may enhance π-π stacking interactions in hydrophobic protein pockets compared to electron-withdrawing groups (e.g., nitro in compound 10l ).

- Compared to imidazole derivatives (IC₅₀ ~15.67 µg/mL ), the target’s indole core may offer superior selectivity for cancer-related kinases or apoptosis regulators.

Physicochemical Properties

- Molecular Weight : At 399.53 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five compliance). This is comparable to imidazole derivatives (~350–400 g/mol) but lighter than sulfonyl-containing analogs (e.g., 425.5 g/mol in ).

- Melting Points : While data for the target is unavailable, analogs like 10j (192–194°C ) and LBJ-13 (217–219°C ) suggest that crystalline stability correlates with halogen or rigid heterocyclic substituents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, and how can its purity be validated?

- Methodology : The compound can be synthesized via a multi-step route involving Claisen-Schmidt condensation, thioether formation, and amide coupling. For example, indole derivatives with thioether linkages are often prepared by reacting thiol-containing intermediates with halogenated precursors under reflux in ethanol or DMF, using piperidine as a catalyst . Post-synthesis, purity is validated using:

- H-NMR and C-NMR : To confirm structural integrity and substituent positions.

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and isotopic patterns .

- Melting Point Analysis : Consistency in melting range (e.g., 190–194°C) indicates crystallinity and purity .

Q. How can researchers characterize the electronic and steric properties of this compound to predict reactivity?

- Methodology :

- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .

- HOMO-LUMO Analysis via DFT : Computational studies (e.g., B3LYP/6-31G*) reveal electron-rich regions (indole core) and electron-deficient zones (acetamide), guiding predictions for nucleophilic/electrophilic reactivity .

- Molecular Electrostatic Potential (MESP) Maps : Highlight charge distribution for hydrogen bonding or π-π stacking interactions .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM), with IC calculations .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays (e.g., CDK5/p25 inhibition) to study kinase activity .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- SAR (Structure-Activity Relationship) Studies :

- Substituent Variation : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance membrane permeability .

- Bioisosteric Replacement : Substitute the thioether linkage with sulfoxide/sulfone to improve metabolic stability .

- ADME Prediction : Use software like SwissADME to forecast logP (lipophilicity) and CYP450 interactions .

Q. How do contradictory results in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) arise, and how can they be resolved?

- Methodology :

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma or liver microsomes .

- Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability .

- Dose-Response Reevaluation : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Q. What computational strategies can elucidate the compound’s binding mode with target proteins (e.g., Bcl-2/Mcl-1)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 2W3L for Bcl-2) and assess binding energy (ΔG) .

- Molecular Dynamics (MD) Simulations : GROMACS-based 100-ns simulations to evaluate binding stability and key residue interactions (e.g., hydrophobic pockets accommodating the indole moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.